G247

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H19Cl2FO3 |

|---|---|

Molecular Weight |

445.3 g/mol |

IUPAC Name |

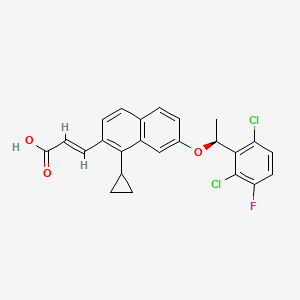

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1 |

InChI Key |

QCQWYUTYEHHQHG-HJTPGIPUSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C(=O)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

G247 MsbA Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane, has been identified as a promising target for novel antibiotics. This technical guide provides an in-depth analysis of the mechanism of action of G247, a potent small-molecule inhibitor of MsbA. Through a combination of structural biology, biochemical assays, and functional studies, this compound has been shown to employ a distinct allosteric mechanism to trap MsbA in a non-productive state, thereby inhibiting its critical role in bacterial viability. This document details the molecular interactions, conformational changes, and functional consequences of this compound binding to MsbA, offering valuable insights for the rational design of next-generation antibiotics.

Introduction to MsbA: A Key Player in Gram-Negative Bacterial Survival

MsbA is a homodimeric ABC transporter integral to the inner membrane of most Gram-negative bacteria. Its primary function is to flip core-LPS, a major component of the outer membrane, from the cytoplasmic leaflet to the periplasmic leaflet. This process is fundamental for the biogenesis of the outer membrane, which serves as a protective barrier against environmental insults and antibiotics. The transport cycle of MsbA is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to facilitate substrate translocation. Given its essential role, the inhibition of MsbA represents a compelling strategy for the development of new antibacterial agents.

The this compound Inhibitor: A Potent Antagonist of MsbA Function

This compound is a specific, first-generation small-molecule inhibitor of MsbA. Biochemical studies have demonstrated its potent inhibitory effect on the ATPase activity of MsbA, a key indicator of its ability to disrupt the transport cycle.

Quantitative Inhibition Data

| Parameter | Value | Reference |

| IC50 (ATPase Inhibition) | 5 nM | [1] |

| Binding Affinity (Kd) | Not Reported |

Mechanism of Action: Allosteric Trapping of an Inward-Open Conformation

Structural and functional studies have elucidated a unique allosteric mechanism by which this compound inhibits MsbA. Unlike some inhibitors that compete directly with substrate or ATP binding, this compound locks the transporter in a specific, non-functional conformation.

Binding Site within the Transmembrane Domains

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket located within the transmembrane domains (TMDs) of MsbA.[2] Two molecules of this compound bind symmetrically to the MsbA homodimer, wedging themselves into this architecturally conserved pocket.[2]

Induction of a Wide Inward-Open State

The binding of this compound induces a significant conformational change in MsbA, forcing it into a wide inward-open state.[2] In this conformation, the two NBDs are displaced symmetrically and moved further apart from each other, increasing the inter-NBD distance by approximately 13 Å.[2] This contrasts with the apo (drug-free) state where the NBDs are closer and primed for dimerization.

Prevention of NBD Dimerization and Inhibition of ATP Hydrolysis

The this compound-induced separation of the NBDs is the critical step in its inhibitory mechanism. The dimerization of the two NBDs is a prerequisite for the hydrolysis of ATP, which powers the conformational changes necessary for substrate transport. By physically preventing the NBDs from coming together, this compound effectively blocks the ATPase activity of MsbA.[2] This arrests the transport cycle, leading to the accumulation of LPS in the inner membrane and ultimately, bacterial cell death.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound Inhibition

Caption: this compound binds to the TMDs of MsbA, locking it in a wide inward-open state and preventing NBD dimerization and ATP hydrolysis, thereby halting the transport cycle.

Experimental Workflow for ATPase Activity Assay

Caption: A generalized workflow for determining the inhibitory effect of this compound on the ATPase activity of MsbA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound MsbA inhibitor. These protocols are synthesized from established methods in the field.

MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of this compound to determine its inhibitory effect.

Materials:

-

Purified MsbA protein

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) DDM (n-Dodecyl-β-D-maltoside)

-

ATP solution (e.g., 100 mM stock)

-

This compound inhibitor (stock solution in DMSO)

-

Phosphate detection reagent (e.g., malachite green-based or a commercial kit like Transcreener® ADP² FP Assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified MsbA (e.g., 1-5 µg).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the MsbA-containing reaction mixture to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a final concentration of 1-2 mM ATP to each well.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

In Vitro Lipid Flippase Assay

This assay assesses the ability of MsbA to transport a fluorescently labeled lipid substrate across a lipid bilayer and the inhibitory effect of this compound on this process.

Materials:

-

Purified MsbA protein

-

E. coli polar lipids

-

Fluorescently labeled lipid (e.g., NBD-PE: 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)

-

Reconstitution Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl

-

ATP regenerating system (creatine kinase and phosphocreatine)

-

Sodium dithionite (B78146) (quenching agent)

-

Fluorometer

Procedure:

-

Reconstitution of MsbA into proteoliposomes:

-

Prepare liposomes by drying a film of E. coli polar lipids and the NBD-labeled lipid.

-

Rehydrate the lipid film in the reconstitution buffer.

-

Solubilize the liposomes with a detergent (e.g., Triton X-100).

-

Add purified MsbA to the solubilized lipids and incubate.

-

Remove the detergent using adsorbent beads (e.g., Bio-Beads) to form proteoliposomes.

-

-

Flippase Assay:

-

Divide the proteoliposome suspension into experimental (with this compound) and control (with DMSO) groups.

-

Add the ATP regenerating system and ATP to initiate the transport reaction.

-

Incubate at 37°C for various time points.

-

At each time point, add sodium dithionite to quench the fluorescence of the NBD-lipids in the outer leaflet of the proteoliposomes.

-

Measure the remaining fluorescence using a fluorometer. A decrease in the rate of fluorescence quenching in the presence of this compound indicates inhibition of lipid flipping.

-

Cryo-Electron Microscopy of MsbA-G247 Complex

This protocol outlines the general steps for preparing the MsbA-G247 complex for structural determination by cryo-EM.

Materials:

-

Purified MsbA protein

-

This compound inhibitor

-

Buffer: e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% DDM

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

-

Vitrification apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151) and liquid nitrogen

Procedure:

-

Incubate purified MsbA with a molar excess of this compound for a specified time to ensure complex formation.

-

Apply a small volume (e.g., 3-4 µL) of the MsbA-G247 complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

Store the vitrified grids in liquid nitrogen until data collection.

-

Collect cryo-EM data on a transmission electron microscope equipped with a direct electron detector.

-

Process the collected images to reconstruct the 3D structure of the MsbA-G247 complex.

Conclusion and Future Directions

The this compound inhibitor represents a significant advancement in the quest for novel antibiotics targeting Gram-negative bacteria. Its unique allosteric mechanism of action, which involves trapping MsbA in a wide inward-open conformation and preventing ATP hydrolysis, provides a solid foundation for structure-based drug design. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize this compound and to discover and develop next-generation MsbA inhibitors with improved pharmacological properties. Future research should focus on obtaining high-resolution structures of MsbA in complex with this compound and its natural substrate, LPS, to gain a more comprehensive understanding of the inhibitory mechanism. Furthermore, medicinal chemistry efforts can leverage the structural and functional data to optimize the potency, selectivity, and pharmacokinetic profiles of this promising class of inhibitors.

References

G247 Compound: A Molecular Wedge Targeting the Bacterial Transporter MsbA

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G247 compound has been identified as a specific inhibitor of the MsbA transporter, a critical component in the viability of Gram-negative bacteria. This technical guide provides a comprehensive overview of the target of this compound, its mechanism of action, and the experimental protocols used to elucidate its function, offering valuable insights for the development of novel antibacterial agents.

Core Target: MsbA, a Crucial Bacterial Flippase

The primary biological target of the this compound compound is MsbA, an ATP-binding cassette (ABC) transporter.[1] MsbA is an essential protein in most Gram-negative bacteria, where it plays a vital role in the biogenesis of the outer membrane. Specifically, MsbA is responsible for flipping lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the cytoplasmic membrane. This translocation is a critical step for the survival of the bacteria, making MsbA an attractive target for the development of new antibiotics.

Mechanism of Action: A Wedge in the Molecular Machinery

This compound exerts its inhibitory effect on MsbA through a distinct allosteric mechanism.[1] Structural and functional studies have revealed that this compound acts as a molecular wedge within the transmembrane domains (TMDs) of the MsbA transporter. By binding to a pocket within the TMDs, this compound physically prevents the conformational changes necessary for MsbA's function.

Specifically, the binding of this compound locks MsbA in a wide inward-open conformation.[1] This stabilized conformation leads to a symmetric increase in the separation between the nucleotide-binding domains (NBDs) of the transporter. The increased distance between the NBDs prevents the efficient binding and hydrolysis of ATP, which is the energy source for the flipping of LPS. Consequently, the ATPase activity of MsbA is suppressed, and the transport of LPS across the inner membrane is halted, ultimately leading to bacterial cell death.[1]

Quantitative Data Summary

The inhibitory effect of this compound on MsbA's ATPase activity has been quantified in biochemical assays. While the specific IC50 value from the primary literature requires access to the full-text article, related compounds in the same class have demonstrated potent inhibition of MsbA's ATPase activity.

| Compound Class | Target | Effect on ATPase Activity | Conformation Stabilized | Reference |

| G-compounds (e.g., this compound) | MsbA | Inhibition | Wide inward-open | Thélot et al., 2021 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its interaction with MsbA.

MsbA Protein Expression and Purification

-

Expression: The gene encoding for MsbA is typically cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag) and transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Membrane Preparation: Bacterial cells are harvested and lysed. The cell membranes containing the overexpressed MsbA are isolated by ultracentrifugation.

-

Solubilization: The membrane pellet is solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to extract MsbA from the lipid bilayer.

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins.

-

Elution and Size-Exclusion Chromatography: MsbA is eluted from the affinity column, and further purified by size-exclusion chromatography to ensure homogeneity and remove aggregated protein.

ATPase Activity Assay

-

Reaction Mixture: Purified MsbA is reconstituted into proteoliposomes or nanodiscs to provide a native-like lipid environment. The reaction buffer typically contains HEPES, NaCl, MgCl2, and ATP.

-

Inhibitor Addition: For inhibition studies, varying concentrations of the this compound compound are pre-incubated with the MsbA-containing proteoliposomes.

-

Initiation and Incubation: The ATPase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).

-

Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be quantified spectrophotometrically.

-

Data Analysis: The rate of ATP hydrolysis is calculated, and for inhibition assays, the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: Purified MsbA, in complex with the this compound compound, is prepared in a suitable buffer. The sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images (micrographs) is collected automatically at different tilt angles.

-

Image Processing: The collected micrographs are processed to correct for beam-induced motion and to determine the contrast transfer function. Individual particle images of the MsbA-G247 complex are then picked from the micrographs.

-

3D Reconstruction: The particle images are aligned and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D density map of the MsbA-G247 complex.

-

Model Building and Refinement: An atomic model of the MsbA-G247 complex is built into the 3D density map and refined to high resolution to visualize the detailed interactions between the compound and the protein.

Visualizations

MsbA Functional Cycle and Inhibition by this compound

Caption: The normal ATP-dependent cycle of MsbA-mediated LPS flipping and its inhibition by this compound.

Experimental Workflow for this compound Target Validation

Caption: A streamlined workflow for the validation of this compound as an MsbA inhibitor.

References

G247 Inhibitor: A Technical Guide to a Novel MsbA Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

G247 is a recently identified small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and relevant experimental protocols for its characterization. This compound represents a novel class of MsbA inhibitors that function as a transmembrane domain (TMD) wedge, offering a promising avenue for the development of new antibacterial agents.

Introduction to the this compound Inhibitor Class

This compound is a specific and potent inhibitor of the MsbA protein, a critical component of the LPS transport pathway in many Gram-negative bacteria. Unlike some other ABC transporter inhibitors that target the nucleotide-binding domains (NBDs), this compound employs a distinct allosteric mechanism. It binds within the transmembrane domains of MsbA, effectively acting as a wedge that prevents the conformational changes necessary for ATP hydrolysis and substrate transport.[1] This unique mode of action makes this compound a valuable tool for studying MsbA function and a lead compound for the development of novel antibiotics.

Chemical Structure

The detailed chemical structure and IUPAC name for this compound are proprietary and not publicly disclosed in the primary scientific literature describing its discovery and mechanism. Commercial suppliers of this compound also do not typically provide this information in their public-facing documentation. Researchers seeking to work with this compound should refer to the material safety data sheet (MSDS) provided by the vendor or contact them directly for detailed chemical information.

Mechanism of Action

This compound functions as an allosteric inhibitor of MsbA. Its mechanism can be broken down into the following key steps:

-

Binding to the Transmembrane Domains: this compound binds to a pocket within the TMDs of the MsbA homodimer.

-

Wedge-like Action: Upon binding, this compound acts as a physical wedge between the TMDs.[1]

-

Prevention of Conformational Change: This "wedging" action prevents the inward-to-outward conformational transition of MsbA that is essential for its transport cycle.[1]

-

Suppression of ATPase Activity: By locking the transporter in an inward-facing conformation, this compound prevents the proper dimerization of the NBDs, which in turn suppresses the ATPase activity of MsbA.[1]

This mechanism is distinct from other classes of MsbA inhibitors and offers a novel strategy for targeting this essential bacterial transporter.

Quantitative Data

Table 1: Summary of Available this compound Inhibitor Data

| Parameter | Value | Reference |

| Target | MsbA | Thélot et al., 2021 |

| Mechanism of Action | TMD Wedge, Allosteric Inhibitor | Thélot et al., 2021 |

| Effect on ATPase Activity | Suppression | Thélot et al., 2021 |

| IC50 | Not Publicly Available | - |

| Ki | Not Publicly Available | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on MsbA.

MsbA ATPase Activity Assay

This protocol is adapted from standard methods for measuring the ATPase activity of ABC transporters.

Objective: To determine the rate of ATP hydrolysis by MsbA in the presence and absence of this compound.

Materials:

-

Purified MsbA protein reconstituted in proteoliposomes or nanodiscs.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

ATP solution (100 mM).

-

This compound stock solution (in DMSO).

-

Malachite green reagent for phosphate (B84403) detection.

-

96-well microplate.

-

Plate reader.

Procedure:

-

Prepare a reaction mixture containing MsbA (final concentration 1-5 µg/mL) in Assay Buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a set period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for 20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released.

-

Calculate the specific activity of MsbA (nmol phosphate/min/mg protein) and plot the dose-response curve for this compound to determine the IC50 value.

Analysis of MsbA Conformational Changes

This protocol outlines a general approach using Förster Resonance Energy Transfer (FRET) to monitor conformational changes in MsbA.

Objective: To visualize the effect of this compound on the conformational state of MsbA.

Materials:

-

Purified MsbA with cysteine mutations at specific sites for fluorescent labeling.

-

Fluorescent donor and acceptor dyes (e.g., Alexa Fluor 555 and Alexa Fluor 647 maleimide).

-

Labeling Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.5 mM TCEP.

-

Size-exclusion chromatography column.

-

Fluorometer.

Procedure:

-

Label the purified, cysteine-mutant MsbA with the donor and acceptor fluorescent dyes according to the manufacturer's protocols.

-

Remove excess, unreacted dyes using a size-exclusion chromatography column.

-

Reconstitute the labeled MsbA into proteoliposomes or nanodiscs.

-

Place the sample in a fluorometer and excite the donor dye at its excitation wavelength.

-

Measure the emission spectra of both the donor and acceptor dyes.

-

Add this compound to the sample and incubate for a sufficient time to allow for binding.

-

Repeat the fluorescence emission measurement.

-

An increase in the acceptor fluorescence and a decrease in the donor fluorescence upon this compound binding would indicate a conformational change that brings the two labeled sites closer together, while the opposite would suggest they move further apart.

Visualizations

Signaling Pathway of MsbA Inhibition by this compound

Caption: Mechanism of MsbA inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the inhibitory activity of this compound.

References

A Technical Guide to the Biological Activity of MsbA Inhibitor G247

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of G247, a first-generation inhibitor of the essential bacterial ATP-binding cassette (ABC) transporter, MsbA.

Introduction: MsbA as a Novel Antibacterial Target

In the fight against mounting antibiotic resistance, there is a critical need for new antibacterial agents with novel mechanisms of action. The biogenesis of the outer membrane in Gram-negative bacteria presents a rich source of potential drug targets, as this pathway is essential and absent in eukaryotes. A key component of this pathway is the inner membrane ABC transporter MsbA, which is responsible for the first and essential step in the transport of lipopolysaccharide (LPS).[1] MsbA catalyzes the translocation, or "flipping," of the core-lipid A moiety of LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[2][3][4] The disruption of this process is lethal to the bacterium, making MsbA a viable and attractive target for the development of new antibiotics. This compound belongs to a series of quinoline-based compounds identified as potent inhibitors of MsbA's ATPase and transport functions.[1][5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a distinct allosteric mechanism that traps the MsbA transporter in a non-productive state. Unlike other inhibitors that may promote ATP hydrolysis without transport, this compound is a potent suppressor of MsbA's ATPase activity.[6]

Structural and functional studies have revealed the following key steps in its mechanism:

-

Symmetric Binding: Two molecules of this compound bind symmetrically to adjacent, yet separate, pockets within the transmembrane domains (TMDs) of the MsbA homodimer.[1]

-

Conformational Trapping: This binding event locks MsbA in a wide, inward-facing open conformation.[1][6]

-

Allosteric Uncoupling: The binding of this compound induces a significant conformational change that physically separates the two nucleotide-binding domains (NBDs). Cryo-electron microscopy studies have shown that this compound binding increases the distance between the NBDs by approximately 13 Å.[5]

-

Inhibition of ATP Hydrolysis: The increased separation of the NBDs prevents their effective dimerization, which is a prerequisite for ATP hydrolysis. By preventing this crucial step of the transport cycle, this compound effectively halts the flipping of lipid A.[5][6]

References

- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic activity of MsbA reconstituted in nanodisc particles is modulated by remote interactions with the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

G247: A Molecular Wedge Disrupting Bacterial Defenses by Blocking Lipopolysaccharide Transport

An In-depth Technical Guide on the Mechanism and Implications of G247, a Potent Inhibitor of the Lipopolysaccharide Flippase MsbA

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, with its external leaflet composed of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, preventing the entry of many antibiotics. The biogenesis of this crucial defensive layer is dependent on a complex transport system that moves LPS from its site of synthesis in the inner membrane to the cell surface. A key player in this pathway is MsbA, an ATP-binding cassette (ABC) transporter responsible for the initial "flipping" of LPS across the inner membrane. The small molecule this compound has been identified as a potent and specific inhibitor of MsbA, offering a promising new avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the role of this compound in blocking bacterial LPS transport, detailing its mechanism of action, relevant quantitative data, experimental protocols, and the broader implications for drug development.

Introduction: The Impermeable Fortress of Gram-Negative Bacteria

Gram-negative bacteria are characterized by a complex cell envelope that includes an outer membrane, a feature not present in their Gram-positive counterparts. This outer membrane is asymmetric, with an inner leaflet of phospholipids (B1166683) and an outer leaflet dominated by lipopolysaccharide (LPS). LPS molecules are large glycolipids that create a tightly packed, negatively charged surface, effectively blocking the passage of hydrophobic compounds, including many antibiotics.

The assembly of this protective outer membrane is a vital process for bacterial survival. It relies on the coordinated action of a series of proteins that synthesize LPS in the cytoplasm and then transport it across the inner membrane, the periplasm, and finally to the outer membrane. Disruptions in this transport pathway compromise the integrity of the outer membrane, leading to increased susceptibility to antibiotics and, in many cases, cell death.

The Lipopolysaccharide Transport (Lpt) Pathway: A Multi-Protein Bridge

The transport of LPS from the inner membrane to the cell surface is orchestrated by the Lpt machinery, a multi-protein complex that forms a continuous bridge across the periplasm. This intricate system ensures the efficient and unidirectional movement of the amphipathic LPS molecules.

The first critical step in this pathway is the translocation of the lipid A-core oligosaccharide portion of LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This "flipping" action is catalyzed by the essential ABC transporter, MsbA.

MsbA: The Gateway for LPS Transport

MsbA is a homodimeric ABC transporter embedded in the inner membrane. Each monomer consists of a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD). The TMDs form a chamber that recognizes and binds LPS, while the NBDs bind and hydrolyze ATP to power the transport process.

The catalytic cycle of MsbA involves a series of conformational changes, often described by the "alternating access" model. In its inward-facing conformation, the TMDs are open to the cytoplasm, allowing LPS to bind. The binding of ATP to the NBDs triggers a conformational switch to an outward-facing state, where the TMDs are open to the periplasm, releasing the LPS molecule. ATP hydrolysis then resets the transporter back to its inward-facing conformation, ready for another cycle.

This compound: A Molecular Wedge in the MsbA Machinery

This compound is a small molecule inhibitor that specifically targets MsbA. Structural and functional studies have revealed a unique mechanism of action. This compound acts as a "molecular wedge" that binds to the transmembrane domains of MsbA.[1]

The binding of two this compound molecules symmetrically increases the distance between the nucleotide-binding domains (NBDs) in a wide inward-open state of MsbA.[2][3] This conformational lock prevents the NBDs from dimerizing, a crucial step for ATP hydrolysis.[4][5] By trapping MsbA in this non-productive conformation, this compound effectively blocks both ATP hydrolysis and the subsequent transport of LPS across the inner membrane.[3]

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosensor for Multimodal Characterization of an Essential ABC Transporter for Next-Generation Antibiotic Research - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on G247 and ABC Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the ATP-binding cassette (ABC) transporter MsbA and its specific inhibitor, G247. This document details the structure and function of MsbA, the mechanism of inhibition by this compound, relevant quantitative data, and comprehensive experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers in the fields of structural biology, microbiology, and drug development.

Introduction to ABC Transporters and MsbA

ATP-binding cassette (ABC) transporters represent one of the largest families of transmembrane proteins, found in all domains of life from prokaryotes to humans.[1] These proteins utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes, including ions, lipids, peptides, and drugs.[1] ABC transporters are crucial for numerous cellular processes, and their dysfunction is implicated in various diseases, including cystic fibrosis and multidrug resistance in cancer.[1]

A prototypical member of this superfamily is MsbA, an essential ABC transporter in Gram-negative bacteria.[2] MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2] It plays a critical role in the biogenesis of the outer membrane by flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[2][3] Given its essential role in bacterial viability, MsbA has emerged as a promising target for the development of novel antibiotics.[1]

This compound: A Specific Inhibitor of MsbA

This compound is a potent and specific small-molecule inhibitor of MsbA.[2] It acts as a wedge within the transmembrane domains (TMDs) of the transporter.[2] This binding event symmetrically increases the separation between the nucleotide-binding domains (NBDs), which prevents the conformational changes necessary for ATP hydrolysis and subsequent substrate transport.[2] The unique allosteric mechanism of this compound provides a valuable tool for studying the structure-function relationship of MsbA and serves as a promising lead for the development of new antibacterial agents.

Quantitative Data on this compound and MsbA Interaction

The following tables summarize key quantitative data related to the interaction of inhibitors with MsbA and the general properties of MsbA.

| Parameter | Value | Reference(s) |

| This compound | ||

| Target | MsbA | [2] |

| Mechanism of Action | Allosteric Inhibitor | [4] |

| Binding Site | Transmembrane Domains | [4] |

| Effect on NBDs | Symmetrical Separation | [4] |

| Related Compound G907 | ||

| IC50 for MsbA | 18 nM | [5] |

| MsbA ATPase Activity | ||

| Vmax (in proteoliposomes) | 154 nmol/min/mg | [6] |

| Km for ATP | 379 µM | [6] |

| Lipid A Binding to MsbA | ||

| Kd | 5.46 µM | [7] |

| Daunorubicin Binding to MsbA | ||

| Kd | 0.35 - 8.56 µM | [7] |

Table 1: Quantitative data on the inhibition of MsbA and its biochemical properties.

| Parameter | Value | Reference(s) |

| MsbA (E. coli) | ||

| Molecular Mass (monomer) | ~64.5 kDa | [7] |

| Subunits | Homodimer | [2] |

| Transmembrane Helices | 6 per monomer | [7] |

| Cryo-EM Structure of MsbA-G247 Complex | ||

| Resolution | Varies depending on the study, typically in the range of 3-4 Å | [4] |

| Conformation | Wide inward-open state | [4] |

Table 2: Structural and biophysical properties of MsbA.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of MsbA and its inhibition by this compound.

MsbA Purification

Objective: To obtain pure, functional MsbA for in vitro assays.

Protocol:

-

Overexpression: Transform E. coli C43(DE3) cells with a pET-19b vector containing the MsbA gene with an N-terminal His-tag. Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with 1 mM IPTG for 3-4 hours at 37°C.[8]

-

Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) and lyse the cells using a high-pressure homogenizer.[9]

-

Solubilization: Isolate the cell membranes by ultracentrifugation. Solubilize the membrane pellet with a buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) for 1-2 hours at 4°C.[9]

-

Affinity Chromatography: Clarify the solubilized material by ultracentrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute MsbA using a buffer containing imidazole.[8]

-

Size-Exclusion Chromatography: Further purify the eluted MsbA by size-exclusion chromatography to remove aggregates and ensure homogeneity.[8] The protein is now ready for use in various assays.

ATPase Activity Assay

Objective: To measure the ATP hydrolysis rate of MsbA and determine the inhibitory effect of compounds like this compound.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 2 mM ATP.[3]

-

Enzyme and Inhibitor: Add purified MsbA (typically 1-10 µg/ml) to the reaction mixture. For inhibition studies, pre-incubate MsbA with the desired concentration of this compound for 15 minutes on ice.[3]

-

Initiate Reaction: Start the reaction by incubating the mixture at 37°C.[3]

-

Phosphate (B84403) Detection: At various time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, or a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[3][10]

-

Data Analysis: Calculate the specific activity of MsbA (nmol of Pi released/min/mg of protein). For inhibition studies, determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Cryo-Electron Microscopy (Cryo-EM) of MsbA-G247 Complex

Objective: To determine the high-resolution structure of MsbA in complex with this compound to understand the mechanism of inhibition.

Protocol:

-

Sample Preparation: Purify the MsbA-G247 complex. The protein can be stabilized in detergent micelles or reconstituted into nanodiscs for a more native-like environment.[1][11]

-

Grid Preparation: Apply a small volume of the purified complex to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitreous ice.[12]

-

Data Collection: Collect a large dataset of images of the frozen particles using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[13]

-

Image Processing: Process the collected images using specialized software (e.g., RELION, CryoSPARC). This involves motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map.[1][13]

-

Model Building and Refinement: Build an atomic model of the MsbA-G247 complex into the cryo-EM density map and refine it to obtain the final structure.[14]

MsbA Transport Assay in Proteoliposomes

Objective: To directly measure the transport of MsbA substrates across a lipid bilayer and assess the effect of inhibitors.

Protocol:

-

Proteoliposome Reconstitution: Reconstitute purified MsbA into liposomes made of E. coli polar lipids. The orientation of the transporter (inside-out or right-side-out) needs to be determined.[7][15]

-

Transport Substrate: Use a fluorescently labeled substrate, such as NBD-labeled phosphatidylethanolamine (B1630911) (NBD-PE), to monitor transport.[16]

-

Initiate Transport: Add the proteoliposomes to a reaction buffer and initiate transport by adding ATP and an ATP-regenerating system. For inhibition studies, pre-incubate the proteoliposomes with this compound.[16]

-

Measure Transport: Monitor the transport of the fluorescent substrate into the proteoliposomes over time. This can be done by using a membrane-impermeable quenching agent (e.g., dithionite) that quenches the fluorescence of the substrate in the outer leaflet, allowing for the quantification of the substrate transported to the inner leaflet.[16]

-

Data Analysis: Calculate the rate of transport and determine the effect of the inhibitor on this rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling and experimental concepts related to MsbA and this compound.

MsbA Transport Cycle and this compound Inhibition

Cryo-EM Workflow for MsbA-G247 Structure Determination

Conclusion

The study of the ABC transporter MsbA and its inhibitor this compound provides fundamental insights into the mechanism of transmembrane transport and offers a promising avenue for the development of novel antibiotics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this critical area. The unique inhibitory mechanism of this compound, which locks MsbA in a wide inward-open conformation, underscores the potential of allosteric modulation for targeting ABC transporters in various therapeutic contexts. Future research should focus on leveraging this structural and mechanistic understanding to design next-generation inhibitors with improved pharmacological properties.

References

- 1. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7met - Proteopedia, life in 3D [proteopedia.org]

- 6. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]

G247 as a Probe for MsbA Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This function is vital for the biogenesis of the bacterial outer membrane, making MsbA an attractive target for the development of novel antibiotics. G247 is a potent and specific small-molecule inhibitor of MsbA that serves as a valuable tool for elucidating the structure-function relationship of this transporter. This technical guide provides a comprehensive overview of this compound as a molecular probe, detailing its mechanism of action, its effects on MsbA's conformational states and enzymatic activity, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound functions as a non-competitive inhibitor of MsbA's ATPase activity. Structural and functional studies have revealed that this compound acts as a "transmembrane domain (TMD) wedge".[1] It binds to a pocket within the TMDs of MsbA in its inward-facing conformation. The binding of two this compound molecules symmetrically increases the separation between the nucleotide-binding domains (NBDs).[2] This widening of the NBDs prevents the conformational changes necessary for ATP hydrolysis and subsequent substrate transport, effectively locking MsbA in a wide inward-open state.[2] This mechanism contrasts with other MsbA inhibitors, such as TBT1, which asymmetrically occupy the substrate-binding site and lead to a collapsed inward-facing conformation with decreased NBD distance.[2]

Quantitative Data on MsbA Conformation and this compound Inhibition

The function of MsbA is intrinsically linked to large conformational changes, particularly the distance between its two NBDs. This compound directly impacts this structural parameter. The following tables summarize key quantitative data related to MsbA's conformational states and the inhibitory effect of this compound.

Table 1: Nucleotide-Binding Domain (NBD) Separation in Different MsbA Conformational States

| Conformation / State | NBD Separation (Cα-Cα of T561) | Method | Reference |

| Open Inward-Facing 4 (OIF4) | 91.7 Å | Cryo-EM | [3] |

| Open Inward-Facing 3 (OIF3) | 89.9 Å | Cryo-EM | [3] |

| Open Inward-Facing (PDB: 3B5W) | 85.1 Å | X-ray Crystallography | [3] |

| Open Inward-Facing (PDB: 8DMO) | 79.3 Å | Cryo-EM | [3] |

| Open Inward-Facing 2 (OIF2) | 75.9 Å | Cryo-EM | [3] |

| Open Inward-Facing 1 (OIF1) | 64.8 Å | Cryo-EM | [3] |

| Apo State (in detergent) | > 50-70 Å | DEER Spectroscopy | [1] |

| ADP-Vi Trapped State | ~30 Å closer than apo state | DEER Spectroscopy | [4] |

| This compound-Bound State | Symmetrically Increased | Cryo-EM | [2] |

Note: While a precise angstrom value for the this compound-bound state's NBD separation is not explicitly stated in the primary literature, cryo-EM 3D variability analysis confirms that the NBDs move away from the dimerization axis relative to the drug-free state.[2]

Table 2: Kinetic Parameters of MsbA ATPase Activity and Inhibition by this compound

| Parameter | Value | Conditions | Reference |

| Basal ATPase Activity | |||

| Vmax | 37 nmol/min/mg | Reconstituted in E. coli phospholipid liposomes, 10 mM Mg2+ | [5][6] |

| Km (ATP) | 878 µM | Reconstituted in E. coli phospholipid liposomes, 10 mM Mg2+ | [5][6] |

| Kdo2-Lipid A Stimulated Activity | |||

| Vmax | 154 nmol/min/mg | Pre-incubated with 21 µM Kdo2-Lipid A | [5][6] |

| Km (ATP) | 379 µM | Pre-incubated with 21 µM Kdo2-Lipid A | [5][6] |

| This compound Inhibition | |||

| IC50 | Not explicitly found in searches | Varies with assay conditions |

Experimental Protocols

MsbA ATPase Activity Assay (Malachite Green-based)

This protocol is adapted from established methods for measuring the ATPase activity of ABC transporters.

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials:

-

Purified MsbA (reconstituted in proteoliposomes or in detergent)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol

-

ATP solution: 100 mM ATP in 200 mM Tris Base

-

MgCl2 solution: 100 mM

-

This compound stock solution (in DMSO)

-

Reaction Stop Solution: 12% (w/v) SDS

-

Malachite Green Reagent:

-

Solution A: 12% (w/v) ascorbic acid in 1 M HCl

-

Solution B: 2% (w/v) ammonium (B1175870) molybdate (B1676688) in 1 M HCl

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

-

Set up the reaction: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Purified MsbA (e.g., 1 µg)

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to MsbA.

-

Initiate the reaction: Add a mixture of ATP and MgCl2 (final concentrations of 2 mM and 4 mM, respectively) to each well to start the reaction. The final reaction volume should be 50 µl.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction: Add 50 µl of the Reaction Stop Solution to each well.

-

Color development: Add 100 µl of the freshly mixed Malachite Green Reagent to each well. Incubate at room temperature for 5-10 minutes for color to develop.

-

Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.

-

Data analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to determine the amount of Pi released in each reaction. Calculate the specific activity of MsbA (e.g., in nmol Pi/min/mg protein) and determine the IC50 of this compound.

MsbA-mediated Lipid Flippase Assay (Fluorescence-based)

This protocol is based on the use of NBD-labeled lipid analogues to monitor their transport from the outer to the inner leaflet of proteoliposomes.

Principle: A fluorescently labeled lipid (e.g., NBD-PE) is incorporated into proteoliposomes containing reconstituted MsbA. The fluorescence of the NBD group in the outer leaflet is quenched by a membrane-impermeant reducing agent (sodium dithionite). ATP-dependent transport of the labeled lipid to the inner leaflet protects it from quenching, resulting in a higher fluorescence signal compared to the control without ATP.

Materials:

-

MsbA reconstituted in proteoliposomes containing a fluorescent lipid analogue (e.g., 0.3% NBD-PE)

-

Reconstitution Buffer: 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 2 mM DTE, pH 7.5

-

ATP solution (5 mM) with an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine)

-

This compound stock solution (in DMSO)

-

Sodium dithionite (B78146) solution (freshly prepared)

-

Fluorometer

Procedure:

-

Prepare proteoliposomes: Reconstitute purified MsbA into liposomes containing the NBD-labeled lipid.

-

Set up the assay: In a cuvette, add the MsbA-containing proteoliposomes to the reconstitution buffer.

-

Inhibitor addition: Add this compound at the desired concentration (or DMSO for control) and incubate for a few minutes.

-

Initiate transport: Add ATP and the regenerating system to the cuvette to start the transport reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Fluorescence measurement: Place the cuvette in the fluorometer and record the initial fluorescence (excitation ~464 nm, emission ~536 nm).

-

Quenching: Add sodium dithionite to the cuvette to quench the fluorescence of the NBD-lipids in the outer leaflet.

-

Data analysis: The amount of lipid flipped is proportional to the fluorescence protected from quenching. Compare the fluorescence signal in the presence and absence of ATP and at different concentrations of this compound to determine the extent of inhibition.

Visualizations

MsbA ATP Hydrolysis and Transport Cycle

Caption: The canonical ATP-dependent transport cycle of MsbA.

Inhibition of MsbA Cycle by this compound

Caption: this compound traps MsbA in a wide inward-open state, preventing ATP hydrolysis.

Experimental Workflow for Characterizing this compound

References

- 1. Conformational dynamics of the nucleotide binding domains and the power stroke of a heterodimeric ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Motion of the ABC Transporter MsbA Induced by ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]

Allosteric Inhibition of MsbA by G247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the allosteric inhibition of the ATP-binding cassette (ABC) transporter MsbA by the small molecule inhibitor G247. MsbA is an essential lipid flippase in Gram-negative bacteria, responsible for transporting lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for novel antibiotic development.

Mechanism of Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of MsbA. Structural and functional studies have revealed a distinct mechanism of action that contrasts with other MsbA inhibitors.[1][2]

Key Features of this compound Inhibition:

-

Binding Site: Two molecules of this compound bind symmetrically to separate, adjacent pockets within the transmembrane domains (TMDs) of the MsbA homodimer. This binding site is distinct from the substrate-binding pocket.[1][2]

-

Conformational Arrest: The binding of this compound acts as a molecular wedge, preventing the necessary conformational cycling for ATP hydrolysis and substrate transport. This traps MsbA in a wide, inward-open conformation.[1][3]

-

NBD Separation: The "wedging" action of this compound symmetrically drives the two nucleotide-binding domains (NBDs) apart, increasing the distance between them. This prevents the NBDs from dimerizing, a crucial step for ATP hydrolysis.[1][2]

-

ATPase Inhibition: By preventing NBD dimerization, this compound effectively inhibits the ATPase activity of MsbA.[1][3] This is a key differentiator from another class of MsbA inhibitors, such as TBT1, which stimulate ATPase activity.[1]

Signaling Pathway of Allosteric Inhibition by this compound

The binding of this compound to the TMDs initiates a conformational cascade that results in the inhibition of ATPase activity at the NBDs. This allosteric communication is central to its inhibitory function.

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibition of MsbA by this compound and related compounds. It is important to note that while the structural and qualitative effects of this compound are well-documented, specific binding affinities (Kd) and inhibition constants (IC50, Ki) for this compound have not been explicitly reported in the reviewed primary literature.

Table 1: Conformational Changes in MsbA Induced by this compound

| Parameter | Value | Method | Reference |

| Change in Inter-NBD Distance | ~13 Å increase | Cryo-Electron Microscopy | [1] |

| Final Conformation | Wide inward-open, C2 symmetry | Cryo-Electron Microscopy | [1] |

| Resolution of this compound-bound Structure | 3.9 Å | Cryo-Electron Microscopy | [1] |

Table 2: Inhibition of MsbA ATPase Activity

| Compound | IC50 | Target | Notes | Reference |

| This compound | Not Reported | E. coli MsbA | Qualitatively described as an ATPase inhibitor. | [1][3] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the allosteric inhibition of MsbA by this compound.

MsbA Expression, Purification, and Reconstitution into Nanodiscs

A common workflow for preparing MsbA for structural and functional studies involves its expression, purification, and reconstitution into a lipid bilayer environment, such as nanodiscs.

References

- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]

- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of G247: A Search for Discovery and Characterization

Efforts to compile a comprehensive technical guide on the discovery and initial characterization of a molecule or protein designated "G247" have been unsuccessful due to the absence of any identifiable scientific literature or data pertaining to a substance with this identifier. Extensive searches across scientific databases and public resources have yielded no specific information related to the discovery, function, or experimental analysis of a "this compound."

The initial aim was to construct an in-depth resource for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and experimental protocols associated with "this compound." This would have included a thorough summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.

However, the foundational step of identifying the subject "this compound" has proven to be a significant hurdle. The designation "this compound" does not correspond to any known protein, gene, small molecule, or other biological entity in the public scientific domain. It is possible that "this compound" is an internal, non-public codename for a compound or target, or a misidentification of an existing entity.

Without a concrete subject, it is not possible to provide the requested in-depth technical guide. The core requirements, including data tables, experimental protocols, and diagrammatic visualizations, are all contingent upon the existence of a body of research to draw from.

We encourage researchers, scientists, and drug development professionals who are familiar with "this compound" to provide further context or alternative nomenclature. With more specific information, it may be possible to undertake a new search and construct the requested technical guide. Until then, the discovery and initial characterization of "this compound" remain an enigma.

Structural Basis of G247 Interaction with MsbA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the small molecule inhibitor G247 and the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in many Gram-negative bacteria, responsible for the transport of lipid A, a key component of the outer membrane.[1] Its crucial role in bacterial viability makes it a promising target for the development of new antibiotics.[2][3] This document details the allosteric mechanism of this compound-mediated inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Mechanism of this compound Inhibition

This compound is a first-generation inhibitor of MsbA that uniquely modulates its function.[4] Unlike other inhibitors that trap the transporter in a collapsed or occluded state, this compound induces a wide inward-open conformation.[4] This action is achieved through the symmetric binding of two this compound molecules to adjacent, yet separate, pockets within the transmembrane domains (TMDs) of the MsbA homodimer.[4]

The binding of this compound leads to a significant conformational change, primarily characterized by an increased separation of the nucleotide-binding domains (NBDs). This prevents the NBDs from dimerizing, a critical step for ATP hydrolysis and the subsequent conformational cycling required for substrate transport.[4] The this compound-induced state effectively uncouples the TMDs from the NBDs, locking the transporter in an inactive conformation.[4][5]

Signaling Pathway of this compound Inhibition

Caption: Signaling pathway of MsbA inhibition by this compound.

Quantitative Data on this compound-MsbA Interaction

The interaction between this compound and MsbA has been characterized using single-particle cryo-electron microscopy (cryo-EM). The structural data reveals the precise conformational changes induced by the inhibitor.

| Parameter | Value | Method | Reference |

| Cryo-EM Resolution | 3.9 Å | Single-particle cryo-EM | [4] |

| Symmetry of this compound-bound MsbA | C2 | Cryo-EM | [4] |

| Inter-NBD Distance Increase | ~13 Å | Comparison of this compound-bound and drug-free MsbA cryo-EM structures | [4] |

| PDB Accession Code | 7MEW | Cryo-EM | [4] |

| EMDB Accession Code | EMD-23805 | Cryo-EM | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the structural basis of the this compound-MsbA interaction.

Protein Expression and Purification of E. coli MsbA

A detailed protocol for obtaining purified MsbA is essential for in vitro assays and structural studies.

Caption: Workflow for MsbA protein expression and purification.

-

Expression: E. coli BL21(DE3) cells harboring the MsbA expression plasmid are grown in minimal media. Protein expression is induced at 30°C.

-

Membrane Preparation: Cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation.

-

Solubilization: The membrane pellet is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM).

-

Affinity Chromatography: The solubilized protein is purified using nickel-affinity chromatography, exploiting a polyhistidine tag on the protein.

-

Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous sample of MsbA.

Cryo-Electron Microscopy of MsbA-G247 Complex

Cryo-EM was employed to determine the high-resolution structure of MsbA in complex with this compound.

-

Sample Preparation: Purified MsbA is reconstituted into nanodiscs. The MsbA-nanodisc sample is then incubated with this compound.

-

Grid Preparation: The complex is applied to glow-discharged cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

-

Data Collection: Data is collected on a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Movie frames are aligned, and contrast transfer function (CTF) parameters are estimated. Particles are picked and subjected to 2D and 3D classification to select for homogenous populations.

-

Structure Refinement: A final 3D reconstruction is generated, and an atomic model is built and refined against the cryo-EM map.

ATPase Activity Assay

The effect of this compound on the ATP hydrolysis activity of MsbA is determined using an ATPase assay.

-

Reconstitution: Purified MsbA is reconstituted into proteoliposomes.

-

Assay Reaction: The proteoliposomes are incubated with varying concentrations of this compound in a reaction buffer containing ATP.

-

Phosphate (B84403) Detection: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine its inhibitory effect.

Logical Relationship of this compound Action

The inhibitory action of this compound can be understood as a series of cause-and-effect relationships, starting from its binding to the transporter and culminating in the cessation of transport activity.

Caption: Logical flow of this compound's inhibitory mechanism on MsbA.

Conclusion

The structural and functional data presented in this guide provide a comprehensive overview of the inhibitory mechanism of this compound on the MsbA transporter. By inducing a wide inward-open conformation and preventing NBD dimerization, this compound effectively locks the transporter in an inactive state. This detailed understanding of the this compound-MsbA interaction offers a valuable framework for the rational design of novel antibiotics targeting this essential bacterial transporter. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate MsbA and its inhibitors.

References

- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing the allosteric NBD-TMD crosstalk in the ABC transporter MsbA by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of G247 (NCR247) on Bacterial Inner Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G247, a member of the nodule-specific cysteine-rich (NCR) peptide family, specifically NCR247, is a cationic antimicrobial peptide with a multifaceted mechanism of action that significantly compromises bacterial inner membrane integrity. This technical guide provides an in-depth analysis of the effects of NCR247 on bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. At micromolar concentrations, NCR247 induces membrane depolarization, increases membrane permeability, and ultimately leads to cell death in a variety of bacterial species. Beyond direct membrane disruption, NCR247 also translocates into the cytoplasm to interact with intracellular targets, further contributing to its potent antimicrobial activity. This document serves as a comprehensive resource for researchers investigating novel antimicrobial agents and the intricacies of peptide-membrane interactions.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Cationic antimicrobial peptides (AMPs) are a promising class of molecules that primarily target the bacterial cell membrane, a fundamental structure for microbial survival. This compound, identified as the nodule-specific cysteine-rich (NCR) peptide NCR247, has emerged as a potent AMP with a complex mode of action against both Gram-negative and Gram-positive bacteria.[1][2] This guide delineates the current understanding of NCR247's effects on the bacterial inner membrane, providing a technical framework for its study and potential therapeutic development.

Quantitative Analysis of NCR247 Antimicrobial Activity

The antimicrobial efficacy of NCR247 has been quantified against a range of bacterial species using standardized microbiological assays. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) are key parameters to assess the potency of an antimicrobial agent. The activity of NCR247 is influenced by the test medium, particularly the presence of divalent cations like Ca2+ and Mg2+, which can reduce its efficacy.[2]

| Bacterial Species | Test Medium | MIC (µM) | MBC (µM) | Reference |

| Escherichia coli ATCC 8739 | Low-Salt Medium (LSM) | 16 | 32 | [2] |

| Mueller-Hinton Broth (MHB) | 128 | >128 | [2] | |

| Mueller-Hinton Broth II (MHBII) | 128 | >128 | [2] | |

| Bacillus subtilis ATCC 11774 | Low-Salt Medium (LSM) | 8 | 16 | [2] |

| Mueller-Hinton Broth (MHB) | 16 | 64 | [2] | |

| Mueller-Hinton Broth II (MHBII) | 16 | 64 | [2] | |

| Sinorhizobium meliloti | - | 5 | - | [3] |

| Pseudomonas aeruginosa | Phosphate-buffered saline (PPB) | - | 3.1 | [1] |

| Staphylococcus aureus | Phosphate-buffered saline (PPB) | - | 6.3 | [1] |

| Acinetobacter baumannii | Phosphate-buffered saline (PPB) | - | 12.5 | [1] |

| Salmonella enterica | Phosphate-buffered saline (PPB) | - | 25 | [1] |

Table 1: Antimicrobial Activity of NCR247 against Various Bacterial Strains. The table summarizes the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values for NCR247.

Mechanism of Action on the Bacterial Inner Membrane

NCR247 exerts its antimicrobial effects through a multi-step process that begins with its interaction with the bacterial cell envelope and culminates in the disruption of the inner membrane and engagement with intracellular targets.

Initial Interaction and Translocation

As a cationic peptide, NCR247 is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding facilitates its accumulation at the membrane surface. While some antimicrobial peptides form stable pores, NCR247 is described as a self-penetrating peptide that can enter the bacterial cytosol without forming pores in a classical sense.[1]

Disruption of Inner Membrane Integrity

Following its interaction with the outer membrane (in Gram-negative bacteria), NCR247 targets the inner cytoplasmic membrane, leading to a loss of its integrity. This is characterized by two key events:

-

Membrane Depolarization: NCR247 rapidly dissipates the membrane potential of the bacterial inner membrane.[2][4] This is a critical event as the membrane potential is essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility.

-

Increased Membrane Permeability: The peptide disrupts the barrier function of the inner membrane, allowing the passage of molecules that are normally excluded.[3] This leads to the leakage of intracellular components and the influx of external substances.

Intracellular Targets

Upon entering the cytoplasm, NCR247 interacts with multiple intracellular components, further contributing to its bactericidal activity. These interactions include binding to the cell division protein FtsZ, which inhibits septum formation and bacterial cell division, and associating with ribosomal proteins to inhibit translation.[1][5]

Caption: Mechanism of NCR247 action on bacteria.

Key Experimental Protocols

The following protocols are fundamental for assessing the impact of NCR247 on bacterial inner membrane integrity.

Membrane Depolarization Assay using DiSC3(5)

This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

-

DiSC3(5) stock solution (e.g., 1 mM in DMSO)

-

NCR247 solution of desired concentrations

-

Valinomycin (B1682140) or other ionophore as a positive control for depolarization

-

Fluorescence microplate reader or spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD600) of approximately 0.05.

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark at room temperature with gentle agitation for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Transfer the stained cell suspension to a microplate or cuvette.

-

Record the baseline fluorescence for a few minutes.

-

Add the NCR247 solution to the desired final concentrations.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

As a positive control, add an ionophore like valinomycin to a separate sample to induce complete depolarization.

Caption: Workflow for membrane depolarization assay.

Inner Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Propidium iodide stock solution (e.g., 1 mg/mL in water)

-

NCR247 solution of desired concentrations

-

Cells treated with 70% ethanol (B145695) or heat-killed as a positive control for permeabilization

-

Flow cytometer or fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

-

Harvest and wash bacterial cells as described in the previous protocol.

-

Resuspend the cells in buffer to a concentration of approximately 10^7 to 10^8 cells/mL.

-

Add NCR247 to the cell suspension at various concentrations.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Add propidium iodide to a final concentration of 1-10 µg/mL.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

Analyze the samples using a flow cytometer to quantify the percentage of fluorescent (permeabilized) cells or measure the overall fluorescence intensity with a microplate reader.

-

Include untreated cells as a negative control and ethanol- or heat-killed cells as a positive control.[6]

Caption: Workflow for inner membrane permeabilization assay.

Conclusion

NCR247 is a potent antimicrobial peptide that effectively disrupts the integrity of the bacterial inner membrane through a combination of membrane depolarization and increased permeability. Its ability to translocate into the cytoplasm and interact with essential intracellular machinery further enhances its bactericidal activity. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted mechanism of NCR247 and to explore its potential as a next-generation therapeutic agent in the fight against antibiotic-resistant pathogens. The multimodal action of NCR247 presents a significant advantage, as it may reduce the likelihood of bacteria developing resistance. Further research into the structure-activity relationship of NCR247 and its derivatives could lead to the development of even more potent and specific antimicrobial agents.

References

- 1. Frontiers | Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide [frontiersin.org]

- 2. Antimicrobial nodule-specific cysteine-rich peptides induce membrane depolarization-associated changes in the transcriptome of Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicago truncatula symbiotic peptide NCR247 contributes to bacteroid differentiation through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]

- 5. Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of G247

Introduction